

Biological Activities of Flavonoids from Vitex negundo: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitexin B-1

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Executive Summary: Vitex negundo L., a prominent medicinal plant in traditional systems of medicine, is a rich source of flavonoids that exhibit a wide spectrum of pharmacological properties. This technical document provides an in-depth overview of the significant biological activities of these flavonoids, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to facilitate further research and development.

Introduction

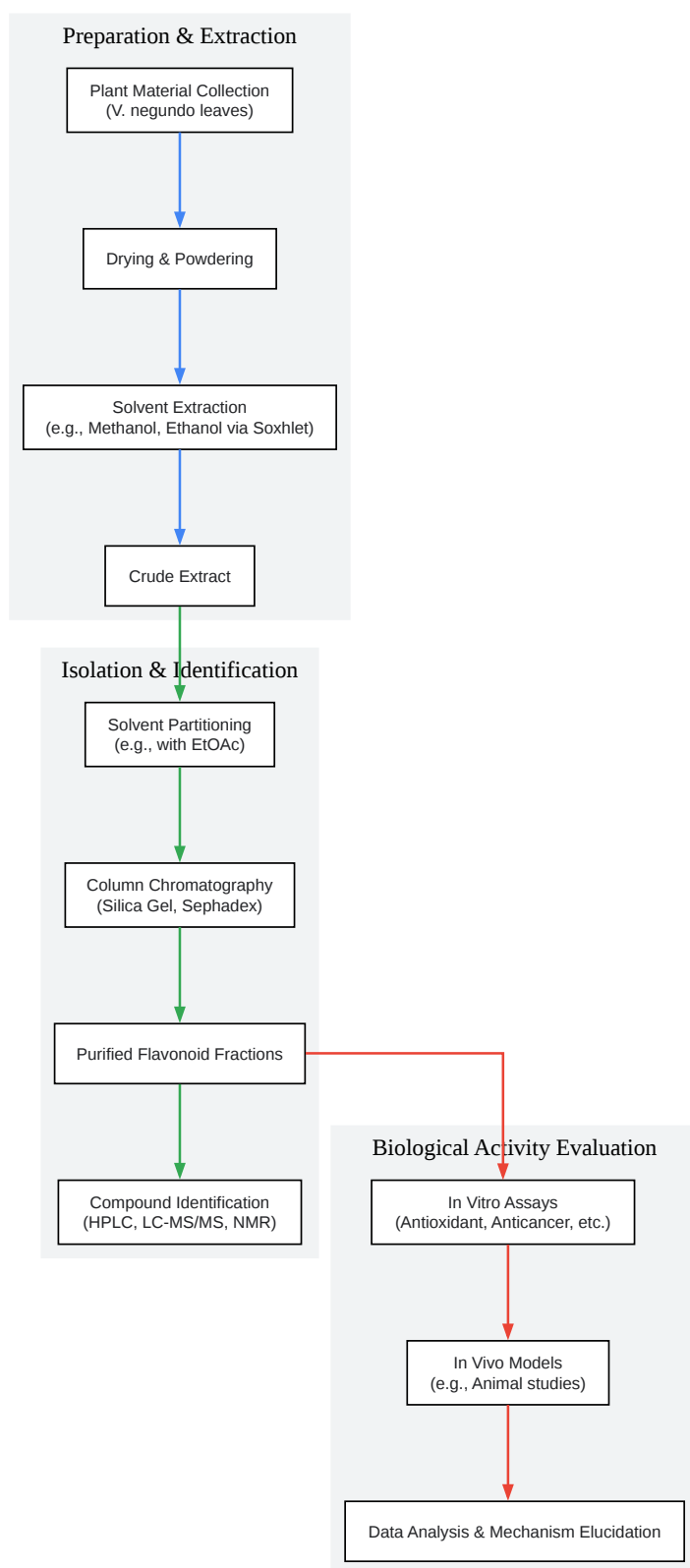
Vitex negundo L., belonging to the Lamiaceae family, is a large aromatic shrub found in temperate and tropical regions of Asia and Africa[1]. For centuries, various parts of the plant have been utilized in traditional medicine systems like Ayurveda, Unani, and Chinese medicine to treat a range of ailments, including inflammation, pain, respiratory conditions, and skin diseases[1][2][3]. Modern phytochemical investigations have revealed that the therapeutic potential of V. negundo is largely attributable to its rich composition of secondary metabolites, particularly flavonoids[4].

Flavonoids are a class of polyphenolic compounds that are well-documented for their diverse health benefits. In V. negundo, these compounds are responsible for potent biological activities, which have been validated through numerous scientific studies. The crude extracts and isolated flavonoid compounds have demonstrated significant anti-inflammatory, antioxidant,

anticancer, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This guide synthesizes the current scientific literature on the flavonoids of *V. negundo*, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Extraction, Isolation, and Analysis Workflow

The initial step in studying the biological activities of flavonoids from *V. negundo* involves their efficient extraction and isolation from the plant material, typically the leaves. A generalized workflow is presented below.



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Caption: General workflow for flavonoid extraction and bioactivity screening.

Experimental Protocol: Extraction and Isolation

A representative protocol for the extraction and isolation of flavonoids from *V. negundo* leaves is detailed below, based on common laboratory practices.

- **Plant Material Preparation:** Fresh leaves of *V. negundo* are collected, washed, and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.
- **Soxhlet Extraction:** The powdered leaf material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethanol or methanol, to separate non-polar and polar compounds. The methanolic or ethanolic extracts are typically rich in flavonoids.
- **Solvent Partitioning:** The crude methanolic/ethanolic extract is concentrated under reduced pressure. The resulting slurry is suspended in distilled water and partitioned with a solvent like ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected as it contains a high concentration of flavonoids.
- **Column Chromatography:** The concentrated EtOAc fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system (e.g., Ethyl Acetate/Methanol) to separate the compounds based on polarity, yielding multiple sub-fractions.
- **Purification:** Sub-fractions showing promising activity or purity are further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoid compounds.
- **Structural Elucidation:** The structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

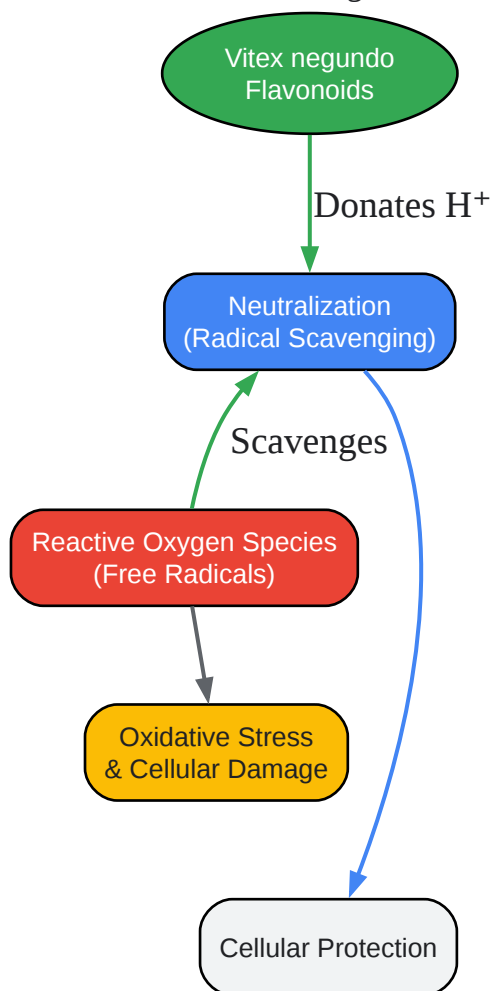
Core Biological Activities of *V. negundo* Flavonoids

Antioxidant Activity

Flavonoids from *V. negundo* are potent antioxidants that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. This activity is a foundational mechanism for

many of the plant's other therapeutic effects, including its anti-inflammatory and hepatoprotective actions. The antioxidant capacity is often attributed to the high levels of total phenolic and flavonoid content in the extracts.

Antioxidant Mechanism of *V. negundo* Flavonoids



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Caption: Flavonoids protect cells by neutralizing free radicals.

Table 1: Quantitative Antioxidant Activity Data for *V. negundo* Extracts

Assay Type	Extract/Fraction	Result	Reference
Total Phenolic Content	Ethanollic Leaf Extract	249.96 ± 8.34 mg GAE/g	
	Ethanollic Leaf Extract	89.71 mg GAE/g	
	Methanollic Leaf Extract	1382.984 mg/g GAE	
Total Flavonoid Content	Ethanollic Leaf Extract	166.67 ± 9.14 mg catechin/g	
	Ethanollic Leaf Extract	63.11 mg QE/g	
	Methanollic Bark Extract	127.744 mg/g QE	
DPPH Scavenging	Whole Percolate Extract	EC50: 18.70 µg/mL	
	Ethanollic Leaf Extract	IC50: 23.05 ± 0.54 µg/mL	
	Crude Methanol Extract	IC50: 25 µg/mL	
Ferrous Chelating Ability	Ethanollic Leaf Extract	84.15 ± 1.65% at 500 µg/mL	
Lipid Peroxidation	Leaf Extract	68.66% inhibition (IC50: 208.3 µg/mL)	
FRAP Assay	Methanol Leaf Extract	1042.1 ± 0.98 µM at 1000 µL	

| Hydroxyl Radical | Leaf Extract | 48.76% scavenging | |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; EC50/IC50: Half-maximal effective/inhibitory concentration.

This assay is commonly used to determine the free radical scavenging ability of antioxidants.

- **Reagent Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
- **Reaction Mixture:** Various concentrations of the *V. negundo* extract are added to the DPPH solution. Ascorbic acid is typically used as a positive control.
- **Incubation:** The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$. The IC₅₀ value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity

Flavonoids from *V. negundo* exhibit significant anti-inflammatory effects, supporting the plant's traditional use in treating inflammatory disorders like arthritis. The mechanisms involved include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibition of prostaglandin synthesis, and reduction of oxidative stress which contributes to inflammation.

Table 2: Quantitative Anti-inflammatory Activity Data for *V. negundo*

Assay Type	Extract/Fraction	Dose	Result (% Inhibition)	Reference
Carrageenan-induced Paw Edema	Leaf Extract	100 mg/kg	69.08%	
	Leaf Extract	500 mg/kg	Significant, dose-dependent	
Acetic Acid-induced Writhing	Methanol/Hexane Extracts	-	90-96%	
COX-2 Inhibition	2% IPA-hexane Fraction	-	IC50: 6.57 µg/mL	

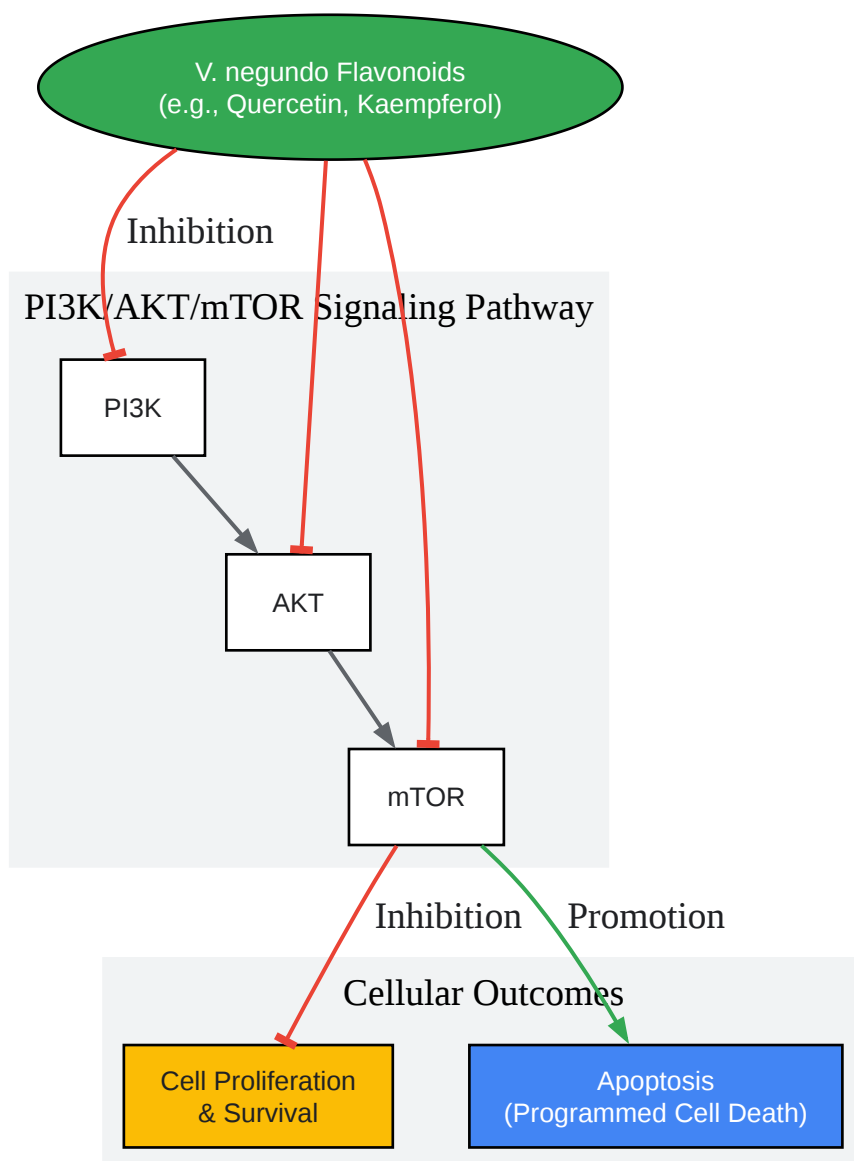
| LOX Inhibition | 50% IPA-hexane Fraction | - | IC50: 142.9 µg/mL | |

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

- **Animal Grouping:** Albino rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac Sodium or Phenylbutazone), and test groups receiving different doses of the *V. negundo* extract (e.g., 100, 250, 500 mg/kg, orally).
- **Drug Administration:** The test extracts and standard drug are administered to the respective groups. The control group receives the vehicle.
- **Induction of Inflammation:** After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized edema.
- **Measurement:** The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3-4 hours) after the carrageenan injection.
- **Calculation:** The percentage inhibition of edema is calculated for each group relative to the control group, demonstrating the anti-inflammatory effect of the extract.

Anticancer Activity

Flavonoids from *V. negundo* have been shown to possess anticancer properties by modulating multiple cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Isolated flavonoids like artemetin, vitexicarpin, and penduletin have demonstrated potent cytotoxic effects against various cancer cell lines.



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Caption: *V. negundo* flavonoids inhibit the PI3K/AKT/mTOR cancer pathway.

Table 3: Cytotoxic Activity of *V. negundo* Flavonoids Against Cancer Cell Lines

Compound/Extract	Cell Line	IC50 Value	Reference
Methanolic Leaf Extract	HCT-116 (Colon Cancer)	54 µg/mL	
Artemetin (FLV1)	HepG2 (Liver Cancer)	2.3 µM	
	MCF-7 (Breast Cancer)	3.9 µM	
Vitexicarpin (FLV2)	HepG2 (Liver Cancer)	23.9 µM	
	MCF-7 (Breast Cancer)	25.8 µM	
Penduletin (FLV3)	HepG2 (Liver Cancer)	5.6 µM	
	MCF-7 (Breast Cancer)	6.4 µM	
<i>V. pseudo-negundo</i> Extract	HeLa (Cervical Cancer)	77.49 µg/mL	

|| CaSki (Cervical Cancer) | 81.47 µg/mL ||

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

- **Cell Seeding:** Cancer cells (e.g., HCT-116, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of the *V. negundo* extract or isolated flavonoids for a specific duration (e.g., 24 or 48 hours). A control group is treated with the vehicle only.
- **MTT Addition:** After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells with active mitochondria to reduce

the yellow MTT to a purple formazan product.

- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Calculation: The cell viability is expressed as a percentage relative to the control. The IC₅₀ value, representing the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Extracts of *V. negundo* containing flavonoids have demonstrated broad-spectrum antimicrobial activity against various human pathogens, including both Gram-positive and Gram-negative bacteria. This validates the traditional use of the plant for treating infections.

Table 4: Antibacterial Activity of *V. negundo* Extracts

Extract	Bacterial Strain	Method	Result	Reference
Leaf, Stem, Root Extracts	Escherichia coli	Well Diffusion	Maximum activity	
	Staphylococcus aureus	Well Diffusion	Moderate activity	
	Pseudomonas aeruginosa	Well Diffusion	Least activity	
Aqueous Leaf Extract	Salmonella typhi	Disc Diffusion	16 mm zone of inhibition	
Methanol Bark Extract	Bacillus subtilis	Disc Diffusion	18 mm zone of inhibition (MBC: 2.372 mg/mL)	
Methanol Bark Extract	Staphylococcus aureus	Disc Diffusion	15 mm zone of inhibition (MBC: 0.245 mg/mL)	
Methanol Leaf Extract	Bacillus subtilis	Disc Diffusion	13 mm zone of inhibition (MBC: 1.562 mg/mL)	

| Methanol Leaf Extract | Staphylococcus aureus | Disc Diffusion | 14 mm zone of inhibition (MBC: 6.25 mg/mL) | |

MBC: Minimum Bactericidal Concentration

This method is widely used to test the antimicrobial susceptibility of bacteria to extracts or compounds.

- Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
- Plate Inoculation: Sterile nutrient agar plates are uniformly inoculated with the bacterial suspension using a sterile swab (spread plate method).

- **Disc Preparation and Application:** Sterile filter paper discs (e.g., 5 mm diameter) are impregnated with known concentrations of the *V. negundo* extract. The discs are then placed on the surface of the inoculated agar plates.
- **Incubation:** The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
- **Measurement:** The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.

Conclusion

The flavonoids isolated from *Vitex negundo* possess a remarkable array of biological activities, strongly supporting the plant's extensive use in traditional medicine. The compelling data on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties highlight their significant therapeutic potential. The mechanisms of action, particularly the modulation of key signaling pathways like PI3K/AKT/mTOR, provide a solid foundation for developing targeted therapies. The detailed protocols and quantitative data compiled in this guide serve as a valuable resource for the scientific community, encouraging further investigation into these natural compounds for the development of new pharmaceuticals and nutraceuticals.

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- To cite this document: BenchChem. [Biological Activities of Flavonoids from *Vitex negundo*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b175891#biological-activities-of-flavonoids-isolated-from-vitex-negundo>]

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